molecular formula C9H9NO3 B13191514 4-Carbamoyl-3-methylbenzoic acid

4-Carbamoyl-3-methylbenzoic acid

Cat. No.: B13191514
M. Wt: 179.17 g/mol
InChI Key: AZNZFDGESAPFCA-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-methylbenzoic acid (CAS 167627-39-6) is a benzoic acid derivative with a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol . This compound features both a carboxylic acid and a carbamoyl group on a benzene ring, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry. The structure of this compound suggests its primary research value lies in its potential as a precursor for the synthesis of more complex molecules. Benzoic acid derivatives are fundamental scaffolds in drug discovery . The presence of the carbamoyl group is of particular interest, as carbamates and amides are known to be important in modern drug design due to their good proteolytic stability and ability to participate in hydrogen bonding, which can influence a drug's interaction with its target . Researchers may explore its use in constructing heterocyclic compounds or as an intermediate in developing active pharmaceutical ingredients (APIs). Specific research applications could include its use as a starting material or intermediate in the synthesis of compounds with potential biological activities. For instance, structurally similar phthalide-carboxamide systems have been synthesized and studied for various pharmacological activities . As a benzoic acid derivative, it may also serve as a precursor in the development of other research chemicals or diagnostic agents . Handling and storage of this compound should follow standard laboratory safety practices. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and precautionary information. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-carbamoyl-3-methylbenzoic acid

InChI

InChI=1S/C9H9NO3/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13)

InChI Key

AZNZFDGESAPFCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(=O)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Carbamoyl 3 Methylbenzoic Acid

Strategic Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 4-carbamoyl-3-methylbenzoic acid, the primary functional groups are a carboxylic acid and a carboxamide (carbamoyl group) attached to a toluene (B28343) backbone.

A logical retrosynthetic approach would involve the disconnection of the C-N bond of the amide and the C-C bond of the carboxylic acid. This suggests that the synthesis could originate from a simpler substituted toluene derivative. Key disconnections point to precursors such as 3-methyl-4-nitrobenzoic acid or 4-amino-3-methylbenzoic acid. chemicalbook.comyoutube.com The functional group interconversion (FGI) strategy is central, where one functional group is transformed into another. For instance, a nitro group can be reduced to an amine, which can then be further manipulated, or a methyl group can be oxidized to a carboxylic acid. youtube.com

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (Amide Formation): This bond can be formed from 3-methyl-4-aminobenzoic acid through an amidation reaction. google.com

Disconnection 2 (Functional Group Interconversion): 3-methyl-4-aminobenzoic acid can be derived from 3-methyl-4-nitrobenzoic acid via reduction of the nitro group. chemicalbook.comgoogle.com

Disconnection 3 (Oxidation): 3-methyl-4-nitrobenzoic acid can potentially be synthesized from 3-methyl-4-nitrotoluene by oxidation of the methyl group. However, a more common route involves the nitration of 3-methylbenzoic acid. youtube.com

Starting Materials: This analysis leads to readily available starting materials like 3-methylbenzoic acid (m-toluic acid) or toluene. youtube.commerckmillipore.com

Key intermediates in the synthesis of this compound therefore include:

3-Methyl-4-nitrobenzoic acid chemicalbook.com

4-Amino-3-methylbenzoic acid chemicalbook.comnih.gov

Methyl 4-bromo-2-methylbenzoate (in alternative routes) google.com

Classical and Modern Approaches to Chemical Synthesis

The synthesis of this compound can be achieved through both traditional multi-step procedures and more contemporary methods that emphasize efficiency and sustainability.

Multi-Step Synthesis Pathways and Reaction Sequence Optimization

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler precursors. savemyexams.comlibretexts.orgweebly.com The synthesis of this compound often involves a sequence of well-established reactions. scribd.com

One common pathway begins with the nitration of 3-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. The nitration will predominantly occur at the position ortho to the methyl group and meta to the carboxylic acid, which is the desired 4-position. This yields 3-methyl-4-nitrobenzoic acid. youtube.com The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as iron powder in the presence of an acid, to form 4-amino-3-methylbenzoic acid. google.com Finally, the amino group is converted to a carbamoyl (B1232498) group. This can be achieved through several methods, including reaction with a cyanate (B1221674) source or by a more controlled process involving protection and deprotection steps. A direct amidation of the corresponding activated acid derivative with ammonia (B1221849) is also a viable option. google.com

A representative multi-step synthesis is outlined below:

StepReactantReagentsProduct
13-Methylbenzoic acidHNO₃, H₂SO₄3-Methyl-4-nitrobenzoic acid
23-Methyl-4-nitrobenzoic acidFe, HCl (or other reducing agents)4-Amino-3-methylbenzoic acid
34-Amino-3-methylbenzoic acid(e.g., KOCN, acid)This compound

An alternative approach could start from 4-bromo-3-methylbenzoic acid, where the bromo substituent can be converted to the carbamoyl group via a suitable palladium-catalyzed reaction or other nucleophilic substitution methods. bldpharm.com

Catalyst-Mediated and Green Chemistry Synthesis Methodologies

Modern synthetic chemistry places a strong emphasis on the use of catalysts and the principles of green chemistry to develop more sustainable processes. researchgate.net Catalysts can significantly improve reaction rates and selectivity, often under milder conditions, while green chemistry aims to reduce waste and the use of hazardous substances. researchgate.netnih.gov

For the synthesis of this compound and its intermediates, several catalytic methods can be employed. The reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid is often carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). chemicalbook.com This method is generally cleaner and produces water as the only byproduct.

The amidation step to form the carbamoyl group can also be facilitated by catalysts. Direct amidation of carboxylic acids with amines is challenging but can be achieved using specific catalysts under microwave irradiation, which aligns with green chemistry principles by reducing reaction times and energy consumption. nih.gov

The principles of green chemistry can be applied throughout the synthesis:

Use of Safer Solvents: Whenever possible, hazardous organic solvents can be replaced with greener alternatives like water or PEG400. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents.

Advanced Reaction Conditions and Process Intensification Studies

To further enhance the efficiency and scalability of the synthesis of this compound, advanced reaction technologies can be implemented. These methods often lead to significant reductions in reaction times, increased yields, and improved process control.

Microwave-Assisted and Ultrasonic Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By directly heating the reaction mixture, microwaves can lead to rapid temperature increases and significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to various reactions relevant to the synthesis of this compound, such as esterification, hydrolysis, and amidation. researchgate.netnih.gov For instance, the hydrolysis of a nitrile or the amidation of a carboxylic acid can often be completed in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net

Ultrasonic synthesis, which utilizes high-frequency sound waves, can also enhance reaction rates by creating localized high-temperature and high-pressure zones through a phenomenon known as acoustic cavitation. This can lead to improved mass transfer and faster reactions.

Table of Microwave-Assisted Reactions:

Reaction TypeConventional TimeMicrowave TimeReference
Amide SynthesisSeveral hoursMinutes to 2 hours nih.gov
EsterificationSeveral hours5-6 minutes researchgate.netresearchgate.net
Hydrolysis1 hourShorter duration researchgate.net

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This approach offers several advantages for scalable production, including enhanced safety, better process control, and higher throughput. The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

The synthesis of this compound and its intermediates could be adapted to a flow chemistry setup. For example, the nitration of 3-methylbenzoic acid, which is a highly exothermic reaction, can be performed more safely and efficiently in a microreactor. Subsequent steps, such as reduction and amidation, can also be integrated into a continuous flow system. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency and yield of the final product.

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement towards a more efficient, safer, and scalable manufacturing process.

Chemoenzymatic and Biocatalytic Routes to this compound

The development of chemoenzymatic and biocatalytic strategies for the synthesis of this compound represents a significant advancement towards more sustainable and selective chemical manufacturing. These methods leverage the remarkable specificity of enzymes to achieve transformations that are often challenging using conventional chemical routes, particularly concerning regioselectivity in molecules with multiple functional groups. The primary biocatalytic approach for synthesizing this compound involves the selective hydrolysis of a dinitrile precursor, such as 3-methylphthalonitrile, using nitrile-converting enzymes.

The key to this synthetic route is the use of a nitrile hydratase (NHase, EC 4.2.1.84), a metalloenzyme that catalyzes the hydration of a nitrile group to its corresponding amide. nih.govwikipedia.org For a precursor like 3-methylphthalonitrile, the desired reaction is the monohydration of one of the two nitrile groups to a carbamoyl (amide) group, yielding 4-cyano-3-methylbenzamide. This intermediate can then be subjected to a subsequent selective hydrolysis of the remaining nitrile group to a carboxylic acid to form the final product, this compound. This second step can be achieved either through further enzymatic action, often by a nitrilase, or by controlled chemical hydrolysis.

Microorganisms, especially those from the genus Rhodococcus, are well-known producers of nitrile hydratases with excellent catalytic activities and, in some cases, notable regioselectivity. nih.govnih.gov For instance, whole cells of Rhodococcus sp. have been demonstrated to effectively catalyze the regioselective hydrolysis of various aromatic dinitriles. rsc.orgrsc.org Studies on dicyanobenzenes have shown that m- and p-isomers can be selectively converted to their corresponding cyanoamides or cyanoacids, while the o-isomer is often less reactive or unreactive. rsc.org This substrate preference suggests that the steric and electronic properties of the substituted aromatic ring play a crucial role in enzyme-substrate recognition and catalysis.

The regioselectivity of nitrile hydratases in the hydrolysis of dinitriles is a critical factor. Research has shown that this selectivity can be influenced and even engineered. By modifying amino acid residues within the substrate binding pocket of the enzyme, it is possible to alter the enzyme's preference for one nitrile group over another. nih.gov For example, site-directed mutagenesis of key residues can invert the regioselectivity of a nitrile hydratase towards certain aliphatic α,ω-dinitriles. nih.gov This potential for enzyme engineering opens up possibilities for developing highly specific biocatalysts tailored for the synthesis of this compound.

The chemoenzymatic approach would typically involve using whole microbial cells or purified nitrile hydratase for the first conversion step. The reaction is generally carried out in an aqueous buffer system at or near physiological pH and mild temperatures, which minimizes the formation of byproducts often seen in harsh chemical hydrolysis conditions. nih.gov Following the formation of 4-cyano-3-methylbenzamide, the subsequent hydrolysis of the cyano group to a carboxylic acid can be accomplished. While some microbial systems contain both nitrile hydratase and amidase activities, which could potentially lead to the formation of the diacid, strains with high nitrile hydratase and low or no amidase activity are preferred for producing the desired cyanoamide intermediate. google.com The selective conversion of the remaining nitrile in the cyanoamide intermediate to a carboxylic acid is the final step in forming this compound.

The table below summarizes findings from studies on the regioselective hydrolysis of various dinitriles using different microbial catalysts, illustrating the potential of this approach for the synthesis of intermediates relevant to this compound.

SubstrateMicrobial CatalystKey Enzyme(s)Major Product(s)Reference
m-DicyanobenzeneRhodococcus sp. AJ270Nitrile Hydratase, Amidasem-Cyanobenzoic acid rsc.org
p-DicyanobenzeneRhodococcus sp. AJ270Nitrile Hydratase, Amidasep-Cyanobenzoic acid rsc.org
AdiponitrileRhodococcus erythropolis CCM2595Nitrile Hydratase5-Cyanovaleramide tandfonline.com
trans-Bicyclo[2.2.1]-5-heptene-2,3-dinitrileRhodococcus sp. AJ270Nitrile HydrataseOptically active monocyano amide and acid sioc-journal.cn
Fluorinated aromatic dinitrilesRhodococcus sp.Nitrile HydrataseCyano amides rsc.org

This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, which often require harsh conditions and may suffer from a lack of selectivity, leading to complex product mixtures. The mild reaction conditions, high selectivity, and potential for enzyme optimization make chemoenzymatic routes a highly promising area of research for the sophisticated synthesis of this compound.

Elucidation of Chemical Reactivity and Derivatization Strategies of 4 Carbamoyl 3 Methylbenzoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the formation of esters, anhydrides, and new amide bonds, or its complete removal through reduction or decarboxylation.

Esterification and Anhydride (B1165640) Formation for Functionalization

Esterification: The conversion of the carboxylic acid moiety of 4-carbamoyl-3-methylbenzoic acid into an ester is a fundamental functionalization strategy. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com Lewis acids like zirconocene (B1252598) complexes have also been shown to catalyze dehydrative esterification, often using equimolar amounts of reactants. nih.gov These reactions yield various ester derivatives, as illustrated in the table below.

Table 1: Illustrative Examples of Esterification Products

Reactant Alcohol Product Name Chemical Structure of Product
Methanol Methyl 4-carbamoyl-3-methylbenzoate
Ethanol Ethyl 4-carbamoyl-3-methylbenzoate

Anhydride Formation: this compound can be converted into a carboxylic anhydride, which serves as an activated intermediate for subsequent reactions. wikipedia.org Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like acetic anhydride. wikipedia.orglibretexts.org The formation of a mixed anhydride is also possible by reacting the carboxylate salt of this compound with a different acyl chloride. youtube.com Anhydrides are valuable acylating agents, reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. libretexts.org

Amide Bond Formation and Peptide Coupling Approaches

The formation of a new amide bond from the carboxylic acid group is one of the most significant transformations in organic and medicinal chemistry. nih.govresearchgate.net Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable salt. masterorganicchemistry.com Therefore, the carboxylic acid must first be activated.

This activation is typically achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by an amine. bachem.comyoutube.com This methodology is central to peptide synthesis, where amino acids are sequentially linked. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. masterorganicchemistry.comyoutube.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. masterorganicchemistry.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and reduce the risk of racemization. bachem.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents. bachem.comnih.gov They generate activated esters that rapidly react with amines to form the amide bond with high yields. bachem.com

The general scheme involves the reaction of this compound with an amine in the presence of a coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acids formed. bachem.com

Table 2: Selected Peptide Coupling Reagents

Reagent Abbreviation Full Name Byproducts Key Features
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU), insoluble Inexpensive, but byproduct removal can be difficult. masterorganicchemistry.comyoutube.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea (B33335) derivative Byproduct is easily removed by aqueous workup. masterorganicchemistry.combachem.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) Tetramethylurea Very efficient, low racemization, but can pose safety risks. nih.gov

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as the carboxylate anion formed during the reaction is resistant to reduction. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose, readily reducing carboxylic acids to primary alcohols. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that LiAlH₄ will also reduce the primary amide group.

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are another class of reagents capable of reducing carboxylic acids. commonorganicchemistry.comkhanacademy.org A key advantage of borane is its chemoselectivity; it reduces carboxylic acids in preference to many other functional groups, although it will also reduce amides. commonorganicchemistry.comkhanacademy.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgkhanacademy.org

Table 3: Reduction of the Carboxylic Acid Moiety

Reagent Product Notes
Lithium Aluminum Hydride (LiAlH₄) (4-Aminomethyl-2-methylphenyl)methanol Reduces both the carboxylic acid and the amide group. masterorganicchemistry.comyoutube.com
Borane (BH₃-THF) (4-(Aminomethyl)-2-methylphenyl)methanol Reduces both the carboxylic acid and the amide; offers different selectivity profile than LiAlH₄. commonorganicchemistry.comkhanacademy.org

Decarboxylation: The removal of the carboxylic acid group (–COOH) to be replaced by a hydrogen atom is known as decarboxylation. For most aromatic carboxylic acids, including benzoic acid derivatives, this reaction is challenging and requires harsh conditions, such as heating at high temperatures with a catalyst like copper powder or in the presence of a strong base. masterorganicchemistry.com The stability of the aryl-carboxyl C-C bond makes simple thermal decarboxylation difficult, unlike in β-keto acids where a cyclic transition state facilitates the loss of CO₂. masterorganicchemistry.com Therefore, the decarboxylation of this compound to yield 2-methylbenzamide (B88809) would necessitate forcing conditions that might also affect the amide group.

Transformational Chemistry at the Amide Moiety

The primary amide group (–CONH₂) is a robust functional group, but it can undergo a range of chemical transformations, including hydrolysis, substitution at the nitrogen atom, and skeletal rearrangements.

Hydrolytic Stability and Controlled Amide Cleavage

Amide bonds are significantly stable towards hydrolysis, which is why they form the backbone of proteins. libretexts.org However, they can be cleaved under forcing acidic or basic conditions.

Acidic Hydrolysis: Heating the amide in the presence of a strong aqueous acid (e.g., H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible and ultimately leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org For this compound, this would yield 3-methylterephthalic acid.

Basic Hydrolysis: Under strong basic conditions (e.g., heating with aqueous NaOH), the hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the released amide anion, forming a stable carboxylate salt. libretexts.org

Recent studies have shown that the hydrolytic stability of amides can be influenced by neighboring functional groups. nih.govnih.govnih.gov While the groups on this compound are not positioned for intramolecular catalysis of hydrolysis, the electronic nature of the ring can subtly influence reaction rates. Controlled cleavage can sometimes be achieved using metal catalysts or specific enzymatic conditions, providing milder alternatives to harsh acid or base hydrolysis. nih.gov

N-Substitution and Rearrangement Reactions

N-Substitution: The primary amide of this compound contains two N-H bonds, allowing for the potential introduction of substituents at the nitrogen atom. N-alkylation can be achieved by first deprotonating the amide with a strong base to form an amidate anion, which can then act as a nucleophile towards an alkyl halide. This reaction can be challenging due to the relatively low acidity of the N-H protons and the risk of O-alkylation.

Rearrangement Reactions: The primary amide functionality is a precursor for one of the classic name reactions in organic chemistry: the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmychemblog.com The reaction is typically carried out by treating the amide with bromine (Br₂) or sodium hypochlorite (B82951) (NaOCl) in a strong aqueous base like sodium hydroxide (NaOH). mychemblog.comthermofisher.com

The mechanism involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate (R-N=C=O). wikipedia.orgmasterorganicchemistry.com The isocyanate is then hydrolyzed in the aqueous solution to a carbamic acid, which spontaneously loses carbon dioxide to yield the primary amine. wikipedia.orgmasterorganicchemistry.com Applying the Hofmann rearrangement to this compound would result in the formation of 4-amino-3-methylbenzoic acid. If the intermediate isocyanate is trapped with an alcohol instead of water, a carbamate (B1207046) is formed. wikipedia.orgthermofisher.com

Table 4: Potential Products of Hofmann Rearrangement

Reactant Reagents Key Intermediate Final Product
This compound Br₂, NaOH, H₂O 4-Isocyanato-3-methylbenzoic acid 4-Amino-3-methylbenzoic acid

Table 5: List of Chemical Compounds Mentioned

Compound Name
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxy-7-azabenzotriazole (HOAt)
1-Hydroxybenzotriazole (HOBt)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
2-Methylbenzamide
3-Methylterephthalic acid
4-Amino-3-methylbenzoic acid
This compound
Acetic anhydride
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
Borane
Diisopropylethylamine (DIPEA)
Ethanol
Ethyl 4-carbamoyl-3-methylbenzoate
Hydrochloric acid
Isopropanol
Isopropyl 4-carbamoyl-3-methylbenzoate
Lithium aluminum hydride
Methanol
Methyl (4-carboxy-2-methylphenyl)carbamate
Methyl 4-carbamoyl-3-methylbenzoate
N,N'-Dicyclohexylcarbodiimide (DCC)
Sodium borohydride
Sodium hypochlorite
Sulfuric acid

Aromatic Ring Functionalization and Electrophilic Substitution Reactions

The reactivity of the aromatic ring in this compound is influenced by the two existing substituents: the carbamoyl (B1232498) (-CONH₂) group and the methyl (-CH₃) group, in addition to the carboxylic acid (-COOH) group. The carboxylic acid and carbamoyl groups are electron-withdrawing and generally direct incoming electrophiles to the meta-position. quora.comdoubtnut.com Conversely, the methyl group is an electron-donating group, directing electrophiles to the ortho and para positions. libretexts.org The interplay of these directing effects determines the regioselectivity of electrophilic substitution reactions.

Given the positions of the existing groups on the benzene (B151609) ring, the potential sites for electrophilic attack are at positions 2, 5, and 6. The carboxylic acid group at position 1 and the carbamoyl group at position 4 are deactivating, making the ring less susceptible to electrophilic attack than benzene itself. quora.comdoubtnut.com The methyl group at position 3, however, activates the ring. libretexts.org The directing effects of the substituents can be summarized as follows:

Carboxylic acid (-COOH) at C1: Meta-directing to positions 3 and 5.

Methyl (-CH₃) at C3: Ortho- and para-directing to positions 2, 4, and 6.

Carbamoyl (-CONH₂) at C4: Meta-directing to positions 2 and 6.

Considering these influences, positions 2 and 6 are favored by both the methyl and carbamoyl groups, while position 5 is only favored by the carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the more activated positions 2 and 6.

Directed aromatic functionalization provides a powerful strategy for regioselective substitution, often overcoming the inherent directing effects of the substituents. beilstein-journals.org

Directed ortho-Metalation (DoM): This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. beilstein-journals.orgnih.gov In the case of this compound, both the carboxylic acid and carbamoyl groups can potentially act as DMGs. The carbamate group, in particular, is recognized as one of the most powerful DMGs. nih.gov This would direct lithiation to the positions ortho to them.

Directed by the carboxylic acid group: Lithiation would be directed to position 2.

Directed by the carbamoyl group: Lithiation would be directed to position 5.

The stronger directing effect of the carbamoyl group might favor lithiation at position 5. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Halogenation: The introduction of a halogen atom onto the aromatic ring can serve as a key step for further derivatization, particularly for cross-coupling reactions. For instance, bromination of a related compound, 3-methylbenzoic acid, can lead to products like 4-bromo-3-methylbenzoic acid. sigmaaldrich.comnih.gov In the case of this compound, halogenation would likely occur at the activated positions 2 or 6, influenced by the ortho,para-directing methyl group and meta-directing carbamoyl group.

Aromatic halides derived from this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govyoutube.comyoutube.com These reactions typically involve the coupling of an aryl halide with an organometallic reagent in the presence of a palladium catalyst. youtube.com

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Couples an aryl halide with an organoboron reagent.

Heck Coupling: Couples an aryl halide with an alkene. youtube.com

Sonogashira Coupling: Couples an aryl halide with a terminal alkyne. nih.gov

Stille Coupling: Couples an aryl halide with an organotin reagent. youtube.com

For example, if a bromo-derivative such as 4-carbamoyl-5-bromo-3-methylbenzoic acid were synthesized, it could undergo a Suzuki coupling with an arylboronic acid to form a biaryl compound. The choice of ligands for the palladium catalyst is crucial for the efficiency and selectivity of these reactions. nih.gov

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

Reaction Name Coupling Partner Product Type
Suzuki CouplingArylboronic acidBiaryl
Heck CouplingAlkeneSubstituted Alkene
Sonogashira CouplingTerminal AlkyneAryl Alkynes
Buchwald-Hartwig AminationAmineAryl Amine
Stille CouplingOrganostannaneBiaryl/Vinylic Arene

Synthesis and Properties of Complex Derivatives and Analogs

The functional groups of this compound provide multiple handles for the synthesis of more complex derivatives and analogs with diverse properties.

The carboxylic acid and carbamoyl groups can participate in cyclization reactions to form various heterocyclic systems. For instance, derivatives of benzoic acid are precursors for the synthesis of phthalides (isobenzofuranones), which are important structural motifs in many biologically active compounds. mdpi.com A novel synthetic methodology has been developed to produce a carboxamide-phthalide from a 3,4-diaminoisocoumarin derivative, highlighting the potential for ring contraction rearrangements to form complex heterocyclic systems. mdpi.com

Furthermore, the strategic placement of functional groups allows for the construction of spiro compounds. For example, a synthetic pathway has been outlined for the creation of a phthalide–imidazolinone spiro-compound. mdpi.com These transformations showcase the versatility of the benzoic acid scaffold in generating intricate molecular architectures.

The derivatives of this compound, with their hydrogen bond donors (carbamoyl N-H, carboxylic acid O-H) and acceptors (carbamoyl C=O, carboxylic acid C=O), are well-suited for forming ordered supramolecular assemblies. nih.gov These assemblies are governed by a network of non-covalent interactions, including:

Hydrogen Bonding: The primary driving force for self-assembly, leading to the formation of dimers, chains, or more complex networks. nih.govmdpi.com The energy of hydrogen bonds can vary significantly, influencing the stability and dynamics of the assembly. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal packing. mdpi.com

The study of dihydropyridone derivatives, for example, has shown that while N-H···O interactions are dominant, other weak interactions like C-H···N, C-H···O, and C-H···π are also crucial in directing the self-assembly process. nih.gov The combination of these non-covalent forces dictates the three-dimensional structure and can influence the material's physical and chemical properties. mdpi.comresearchgate.net The formation of these well-organized structures is a key principle in supramolecular chemistry. mdpi.com

Advanced Applications in Chemical Science and Engineering Non Prohibited Areas

Strategic Role as a Building Block in Organic Synthesis

The distinct reactivity of the carboxylic acid and carbamoyl (B1232498) functional groups, combined with the substitution pattern on the aromatic ring, makes 4-Carbamoyl-3-methylbenzoic acid a valuable starting material for the construction of more complex molecular architectures. Its utility as a precursor for high-value intermediates and complex scaffolds is a key area of its application.

Precursor for High-Value Organic Intermediates

The dual functionality of this compound allows for selective transformations to generate a variety of high-value organic intermediates. The carboxylic acid can undergo esterification, reduction to an alcohol, or conversion to an acyl chloride, while the amide group can be hydrolyzed, dehydrated to a nitrile, or involved in condensation reactions. This chemical versatility makes it a potential precursor for a range of specialized chemical entities.

While specific industrial-scale applications are not widely documented, the potential for creating valuable intermediates is clear from its chemical nature. Below is a table of potential high-value intermediates that could be synthesized from this compound, based on standard organic transformations.

Potential IntermediateSynthetic TransformationPotential Application Area
Methyl 4-carbamoyl-3-methylbenzoateEsterification of the carboxylic acidPharmaceutical synthesis, agrochemical research
(4-(Aminomethyl)-2-methylphenyl)methanamideReduction of both carbonyl groupsBuilding block for polymers and ligands
4-Cyano-3-methylbenzoic acidDehydration of the carbamoyl groupSynthesis of heterocyclic compounds, dyes
4-Carbamoyl-3-methylbenzoyl chlorideChlorination of the carboxylic acidAcylating agent in fine chemical synthesis

This table represents scientifically plausible derivatives of this compound and their potential applications based on the known reactivity of its functional groups. Detailed research on these specific pathways from this starting material is limited.

Synthesis of Complex Scaffolds for Chemical Research

The arrangement of functional groups in this compound makes it an attractive candidate for the synthesis of novel heterocyclic scaffolds. The ortho-position of the methyl group relative to the carbamoyl group and the meta-position relative to the carboxylic acid can influence the regioselectivity of further aromatic substitutions and cyclization reactions.

For instance, intramolecular cyclization reactions could potentially lead to the formation of benzoxazinone (B8607429) or other fused-ring systems, which are common motifs in medicinal chemistry. The bifunctional nature of the molecule also allows for its use in multi-component reactions, enabling the rapid assembly of complex molecular frameworks. While specific examples utilizing this compound are not prevalent in the literature, its structural motifs are analogous to other benzoic acid derivatives used in the construction of complex chemical scaffolds.

Applications in Materials Science and Polymer Chemistry

The ability of this compound to participate in polymerization reactions and to act as a ligand for metal ions positions it as a compound of interest in materials science.

Monomer for Specialty Polymers and Copolymers

The presence of both a carboxylic acid and an amide group allows this compound to be theoretically employed as a monomer in the synthesis of specialty polymers. For example, it could be incorporated into polyesters via the carboxylic acid group or into polyamides through reactions involving the amide. The rigidity of the aromatic ring and the potential for hydrogen bonding from the carbamoyl group could impart desirable thermal and mechanical properties to the resulting polymers.

Below is a table of potential polymer types that could be synthesized using this compound.

Polymer TypePotential Co-monomerPotential Polymer Properties
Aromatic PolyesterDiols (e.g., ethylene (B1197577) glycol)High thermal stability, mechanical strength
Aromatic PolyamideDiamines (e.g., hexamethylenediamine)Enhanced rigidity, potential for fiber formation
Functional Poly(ester-amide)Amino alcoholsTunable properties, biodegradability

This table outlines the potential of this compound as a monomer based on its functional groups. The synthesis and characterization of these specific polymers have yet to be extensively reported.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The methyl group on the aromatic ring can also affect the topology of the MOF by introducing steric hindrance and modifying the electronic properties of the ligand.

MOF PropertyRole of 4-Carbamoyl-3-methylbenzoate Ligand
Structural TopologyCarboxylate coordination, hydrogen bonding from carbamoyl group
PorositySteric influence of the methyl group, potential for inter-ligand interactions
Thermal StabilityRigid aromatic backbone
FunctionalizationAmide group provides a site for post-synthetic modification

This table is based on the established principles of MOF design and the structural features of the 4-Carbamoyl-3-methylbenzoate ligand.

Catalytic Applications as a Ligand or Co-Catalyst

Furthermore, in certain catalytic cycles, the acidic proton of the carboxylic acid or the N-H protons of the amide could participate in proton-coupled electron transfer steps or act as a co-catalyst in proton-mediated reactions. The development of chiral catalysts based on derivatives of this compound for asymmetric synthesis also represents a potential, yet unexplored, avenue of research.

Development of Chemical Probes and Tags (Excluding Biological Specificity)

The tailored design of molecules for the specific detection and labeling of chemical entities is a cornerstone of modern chemical science and engineering. In this context, functionalized aromatic compounds are of significant interest due to their inherent structural motifs that can be modified to create selective chemical probes and tags. While direct research on the application of this compound in the development of non-biological chemical probes and tags is not extensively documented in publicly available scientific literature, its structural features—a carboxylic acid group, a carbamoyl group, and a methyl-substituted benzene (B151609) ring—suggest its potential as a versatile building block in this domain.

The benzoic acid moiety, in particular, has been explored for the functionalization of various materials to create novel sensors. For instance, graphene nanosheets functionalized with benzoic acid have been successfully employed for the detection of lead (Pb(II)) ions. rsc.org This was achieved by grafting benzoic acid onto the graphene surface, creating a material with enhanced adsorption capabilities for the target metal ion. rsc.org Similarly, the functionalization of graphene oxide with benzoic acid has led to the development of materials for the electrochemical sensing of nitrophenol isomers. researchgate.net These examples underscore the utility of the benzoic acid group in anchoring the molecule to a surface or nanoparticle, a crucial step in the fabrication of many chemical sensors.

Furthermore, the principles of molecular recognition, which are fundamental to the design of chemical probes, can be engineered into derivatives of this compound. The carbamoyl and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, which can be exploited for the selective binding of specific analytes.

Research on Related Benzoic Acid Derivatives in Sensing

While specific data on this compound is limited, research on other benzoic acid derivatives provides insights into potential applications. For example, terahertz (THz) metasurface sensors have been designed for the sensitive detection of benzoic acid itself, utilizing its unique spectral fingerprint in the THz range. researchgate.netmdpi.com This highlights the potential for developing sensors that can detect specific classes of organic molecules.

In a different approach, magnetic nanoparticles functionalized with a urea-benzoic acid ligand have been synthesized and used as a heterogeneous catalyst. rsc.org While this application is catalytic rather than for sensing, it demonstrates the successful modification of benzoic acid derivatives to create functional materials with specific surface properties.

The following table summarizes the applications of some benzoic acid derivatives in the development of chemical sensors and functional materials, which could serve as a basis for exploring the potential of this compound in similar roles.

Benzoic Acid Derivative Application Sensing/Detection Principle Key Findings
Benzoic acidFunctionalization of graphene nanosheetsAdsorption and electrochemical detectionSuccessful detection of Pb(II) ions. rsc.org
Benzoic acidFunctionalization of graphene oxideElectrochemical oxidationSensing of 2-nitrophenol (B165410) and 4-nitrophenol. researchgate.net
Benzoic acidAnalyte for THz metasurface sensorTerahertz spectroscopyHighly sensitive detection of trace amounts of benzoic acid. researchgate.netmdpi.com
Urea-benzoic acid ligandFunctionalization of magnetic nanoparticlesHeterogeneous catalysisActive and reusable catalyst for organic synthesis. rsc.org

It is important to note that the synthesis of 4-Amino-3-methylbenzoic acid, a precursor to this compound, is well-established, typically involving the reduction of 3-methyl-4-nitrobenzoic acid. chemicalbook.com This accessibility could facilitate future research into the applications of its carbamoyl derivative.

Theoretical and Computational Chemistry Studies of 4 Carbamoyl 3 Methylbenzoic Acid

Quantum Chemical Investigations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 4-Carbamoyl-3-methylbenzoic acid. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The presence of both an electron-withdrawing carbamoyl (B1232498) group (-CONH2) and an electron-donating methyl group (-CH3) on the benzene ring influences the energy of these orbitals. The methyl group tends to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the carbamoyl and carboxylic acid groups lower the LUMO energy, making it more susceptible to nucleophilic attack. jocpr.commdpi.com

The HOMO-LUMO gap for benzamide (B126), a related structure, has been calculated to be approximately 5.611 eV. researchgate.net For this compound, this value would be modulated by the additional substituents. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. researchgate.netscirp.org Theoretical calculations can predict these energy levels and visualize the orbital distributions, providing a detailed picture of the molecule's electronic landscape. scirp.org

Table 1: Theoretical Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzamide--~5.611 researchgate.net
Quinoline-6.646 scirp.org-1.816 scirp.org4.83 scirp.org
This compound (Predicted)Slightly higher than benzoic acid due to -CH3Lower than benzoic acid due to -CONH2Moderate

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the carboxyl and carbamoyl groups in this compound allows for different spatial arrangements, or conformations. Conformational analysis, often performed using molecular mechanics or DFT, helps identify the most stable conformers and the energy barriers between them. For benzoic acid derivatives, a key conformational feature is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the carbamoyl group.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, considering solvent effects and temperature. ucl.ac.ukunimi.it For substituted benzoic acids, MD simulations have been used to study self-association in solution, where molecules can form hydrogen-bonded dimers. ucl.ac.ukacs.org In the case of this compound, both intermolecular hydrogen bonding between carboxylic acid groups and between carbamoyl groups, as well as interactions with solvent molecules, would be significant. These simulations can reveal the dominant species present in solution, which is crucial for understanding crystallization processes and reaction kinetics. ucl.ac.ukacs.orgcolab.ws The General Amber Force Field (GAFF) is a common force field used for such simulations of benzoic acid derivatives. ucl.ac.uk

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including identifying intermediates and transition states. For this compound, several reaction types can be studied.

One important reaction is amide bond formation , where the carboxylic acid group reacts with an amine. luxembourg-bio.comyoutube.com Theoretical studies can elucidate the mechanism of this condensation reaction, often mediated by coupling agents, by calculating the energy profile of the reaction pathway. nih.govucl.ac.ukacs.org Another key reaction is the deprotonation of the carboxylic acid. youtube.com

Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution , can be analyzed. The existing substituents direct incoming electrophiles primarily to the positions meta to the carboxyl and carbamoyl groups. wikipedia.org DFT calculations can determine the activation energies for substitution at different positions on the ring, predicting the regioselectivity of such reactions. ajgreenchem.com Studies on the reaction of benzoic acid with radicals like OH, NO3, and SO4- have been performed, and similar computational approaches could be applied to this compound to understand its atmospheric degradation pathways. nih.gov

Table 2: Theoretical Activation Energies for a Hypothetical Reaction of this compound

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Amide formation (uncatalyzed)This compound + Methylamine[TS1]N-methyl-4-carbamoyl-3-methylbenzamide + H2OHigh (predicted)
Amide formation (catalyzed)This compound + Methylamine + Catalyst[TS2]N-methyl-4-carbamoyl-3-methylbenzamide + H2OLower (predicted)

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from transition state analysis. Specific values would require dedicated calculations.

Prediction of Spectroscopic Signatures (NMR, IR, Raman) for Structural Insight

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its characterization and structural elucidation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ucl.ac.uk These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.govbohrium.comgithub.iooup.com The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the carbamoyl and methyl substituents.

IR and Raman Spectroscopy: The vibrational frequencies corresponding to different molecular motions can be computed. jocpr.com These frequencies can be correlated with the peaks in experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid and amide, the N-H stretching of the amide, and the various vibrations of the benzene ring. Comparing calculated and experimental spectra can aid in the assignment of vibrational bands. jocpr.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~3000-3300 (broad)
Carboxylic AcidC=O stretch~1700-1725
AmideN-H stretch~3200-3400
AmideC=O stretch (Amide I)~1650-1680
Aromatic RingC-H stretch~3000-3100
Aromatic RingC=C stretch~1450-1600

Note: These are approximate ranges based on typical values for these functional groups and would be refined by specific calculations.

In silico Design and Virtual Screening of Novel Derivatives for Specific Reactivity or Material Properties

Computational chemistry enables the in silico design and virtual screening of novel derivatives of this compound before their synthesis. mdpi.comnih.govnih.gov By systematically modifying the structure—for instance, by introducing different substituents on the aromatic ring or modifying the carbamoyl group—libraries of virtual compounds can be created. researchgate.netresearchgate.netnih.gov

These virtual libraries can then be screened for desired properties using computational methods. For example, if the goal is to design a derivative with enhanced binding to a specific biological target, molecular docking simulations can be employed to predict the binding affinity. nih.govmdpi.comnih.gov If the aim is to develop new materials with specific electronic properties, the HOMO-LUMO gap and other electronic parameters can be calculated for each derivative. bethel.eduontosight.ai This approach significantly accelerates the discovery of new molecules with tailored reactivity or material characteristics, saving time and resources compared to a purely experimental approach. mdpi.comnih.gov

Advanced Analytical and Structural Characterization Methodologies for 4 Carbamoyl 3 Methylbenzoic Acid

High-Resolution Chromatographic Techniques for Purity and Separation

High-resolution chromatographic techniques are indispensable for assessing the purity of 4-Carbamoyl-3-methylbenzoic acid and for separating it from related impurities. These methods offer the high efficiency and resolution required for analyzing complex mixtures and ensuring the quality of the compound.

HPLC and UPLC Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile compounds like this compound. The development of a robust HPLC or UPLC method is crucial for achieving accurate quantification and effective separation from potential impurities.

A typical reversed-phase HPLC method for a similar compound, 4-amino-3-methylbenzoic acid, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For this compound, a similar approach would be a suitable starting point for method development. Key parameters to optimize include the organic modifier concentration, pH of the mobile phase, and column temperature to achieve optimal resolution and peak shape. The use of columns with smaller particle sizes (e.g., sub-2 µm in UPLC) can significantly enhance resolution and reduce analysis time. nih.gov

Method validation, following guidelines from the International Conference on Harmonisation (ICH), is essential to ensure the reliability of the analytical data. ekb.eg This process involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ekb.eg

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of Benzoic Acid Derivatives

ParameterHPLCUPLC
Column C18, 5 µm, 4.6 x 250 mmC18, <2 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Optimized for separationOptimized for fast separation
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 205 nmUV at 205 nm
Column Temp. 30 °C40 °C

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization technique is silylation, where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity and increases the volatility of the analyte. The resulting TMS derivative of this compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.net The GC method would involve optimizing parameters such as the type of capillary column (e.g., DB-5), temperature program, and injector and detector temperatures to achieve good separation and peak shapes. researchgate.net

GC-MS analysis provides both retention time and mass spectral data, which together offer a high degree of confidence in the identification of the derivatized compound and any volatile impurities. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental structural information, multi-dimensional NMR techniques are often necessary for unambiguous assignment of all signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. For this compound, COSY would help to confirm the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the assignments of their attached protons. For example, the methyl protons would show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for piecing together the molecular skeleton by connecting different functional groups. For instance, it can show correlations between the aromatic protons and the carbonyl carbons of the carboxylic acid and carbamoyl (B1232498) groups, confirming their positions on the ring.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
Methyl (CH₃) ~2.4~20Aromatic carbons
Aromatic CH 7.5 - 8.2125 - 135Carbonyl carbons, other aromatic carbons
Carboxylic COOH ~13~168Aromatic carbons
Carbamoyl CONH₂ ~7.5, ~8.0 (NH₂)~170Aromatic carbons

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Solid-State NMR for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing different polymorphic forms of this compound. nih.gov

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules in the solid state. By analyzing the chemical shifts and line shapes in ¹³C and ¹⁵N (if isotopically labeled) ssNMR spectra, different polymorphs can be distinguished. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to enhance the signal of low-abundance nuclei and to narrow the spectral lines. Two-dimensional ssNMR experiments can further aid in defining the characteristics of different polymorphic domains. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for studying its fragmentation pathways.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the molecular formula of the parent ion, as the measured exact mass can be matched to a unique elemental composition. For this compound (C₉H₉NO₃), the expected exact mass would be calculated and compared to the experimentally measured value.

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. researchgate.net The analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy. For example, the loss of characteristic neutral fragments such as H₂O, CO, and NH₃ can be observed, helping to confirm the presence of the carboxylic acid and carbamoyl functional groups.

Future Directions and Emerging Research Avenues for 4 Carbamoyl 3 Methylbenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing 4-Carbamoyl-3-methylbenzoic acid is a primary focus of future research. Current synthetic strategies, while functional, often rely on traditional chemical processes that may involve harsh reagents, significant solvent waste, and multiple complex steps. The development of sustainable alternatives is crucial for enhancing the compound's accessibility and reducing its environmental footprint.

Future research in this area will likely concentrate on several key strategies:

Green Chemistry Principles: Applying the principles of green chemistry will be paramount. This includes the use of safer solvents (e.g., water, supercritical fluids, or bio-solvents), minimizing waste through atom economy, and employing catalysts that can be easily recovered and reused.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening of reaction conditions.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a highly selective and environmentally friendly approach to synthesis. Researchers may explore enzymes capable of facilitating the specific transformations required to construct the this compound scaffold.

Parameter Hypothetical Traditional Route Potential Improved Sustainable Route
Solvent Chlorinated hydrocarbonsWater or bio-based solvent
Catalyst Stoichiometric heavy metal oxidantReusable heterogeneous catalyst or enzyme
Number of Steps 3-41-2 (via convergent synthesis)
Waste Generation HighLow
Energy Consumption High (requiring heating/cooling)Lower (ambient temperature reactions)

Exploration of Untapped Reactivity Profiles and Novel Transformations

The functional groups present in this compound—a carboxylic acid, an amide, and a methyl-substituted aromatic ring—provide a rich platform for chemical modification. Future research will aim to move beyond known reactions and explore novel transformations to generate a diverse library of derivatives with unique properties.

Key areas for exploration include:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the aromatic ring or the methyl group would provide a highly efficient way to introduce new substituents and build molecular complexity.

Novel Coupling Chemistries: Investigating new cross-coupling reactions to modify the aromatic core or attach the molecule to other scaffolds will be a significant area of research.

Ring-Forming Reactions: Utilizing the existing functional groups as handles to construct new heterocyclic rings fused to the benzene (B151609) core could lead to the discovery of compounds with interesting biological or material properties. A study on a related compound demonstrated the transformation of a diaminoisocoumarin derivative into a phthalide–carboxamide system, highlighting the potential for complex rearrangements and the synthesis of novel heterocyclic structures. mdpi.com

Integration into Advanced Functional Materials and Nanotechnology

The structural characteristics of this compound make it a promising building block for the creation of advanced functional materials and for applications in nanotechnology. Its ability to participate in hydrogen bonding (via the amide and carboxylic acid groups) and π-stacking (via the aromatic ring) suggests its potential for self-assembly and the formation of ordered supramolecular structures.

Future research directions in this domain may include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Liquid Crystals: By modifying the molecular structure to enhance its anisotropic properties, derivatives of this compound could be developed as components of liquid crystalline materials for display technologies.

Functional Polymers: Incorporating the compound as a monomer into polymers could impart specific functionalities, such as improved thermal stability, altered solubility, or the ability to bind to specific targets.

Nanoparticle Functionalization: The molecule could be used to coat the surface of nanoparticles, modifying their properties and enabling their use in targeted drug delivery or as diagnostic agents.

Strategic Design for Targeted Applications in Interdisciplinary Chemical Sciences

The versatility of the this compound structure allows for its strategic design and adaptation for a wide range of applications across different fields of chemistry. By carefully selecting and placing functional groups, researchers can fine-tune the molecule's properties to interact with specific biological targets or to perform particular functions in chemical systems.

Potential interdisciplinary applications to be explored include:

Medicinal Chemistry: While avoiding direct therapeutic claims, research could focus on designing derivatives that can act as probes to study biological processes or as scaffolds for the development of new classes of molecules with potential biological activity. The isobenzofuranone core, which can be synthesized from related precursors, is considered a privileged structure in medicinal chemistry with a wide range of reported biological activities. mdpi.com

Agrochemicals: Similar to medicinal chemistry, derivatives could be designed to interact with specific enzymes or receptors in pests or plants, leading to the development of new, more selective herbicides or pesticides. tradeindia.com

Supramolecular Chemistry: The molecule's self-assembly properties can be harnessed to create complex, functional supramolecular architectures such as gels, capsules, and molecular machines.

Application of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted. nih.gov For this compound, these computational tools can be applied to accelerate discovery and development in several ways.

De Novo Design: AI algorithms can be trained on large chemical databases to generate novel molecular structures based on the this compound scaffold with desired properties. This can rapidly identify promising candidates for synthesis and testing.

Reaction Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions and suggest optimal conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. youtube.comelsevierpure.com This can significantly reduce the number of experiments required, saving time and resources. For instance, an ML algorithm could be used to optimize the synthesis of a derivative by exploring the relationship between various reaction parameters and the final product yield. researchgate.net

Property Prediction: AI can be used to predict the physicochemical properties (e.g., solubility, stability) and potential activities of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.

AI/ML Application Objective Potential Impact on Research
Generative Models Design new derivatives with specific properties.Rapidly expands the chemical space around the core scaffold.
Reaction Informatics Predict optimal synthetic routes and conditions.Reduces experimental workload and accelerates synthesis. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity or material properties.Prioritizes the most promising candidates for synthesis.
Process Control Real-time optimization of synthesis in flow reactors.Improves efficiency, yield, and consistency of production.

By embracing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation across the chemical sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.